Cas no 281676-64-0 (6,8-Dioxabicyclo3.2.1oct-2-en-4-one)

6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one is a bicyclic lactone compound featuring a fused dioxane and cyclohexenone structure. Its unique heterocyclic framework makes it a valuable intermediate in organic synthesis, particularly for constructing complex oxygen-containing scaffolds. The compound's reactivity is characterized by the presence of both an enone moiety and a strained bicyclic system, enabling diverse transformations such as nucleophilic additions or ring-opening reactions. It is often utilized in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals due to its ability to introduce functional complexity efficiently. The rigid bicyclic core also offers stereochemical control in downstream applications.
6,8-Dioxabicyclo3.2.1oct-2-en-4-one structure
281676-64-0 structure
Product Name:6,8-Dioxabicyclo3.2.1oct-2-en-4-one
CAS No:281676-64-0
MF:C6H6O3
MW:126.110042095184
CID:3083692
Update Time:2025-06-10

6,8-Dioxabicyclo3.2.1oct-2-en-4-one Chemical and Physical Properties

Names and Identifiers

    • 6,8-Dioxa-bicyclo[3.2.1]oct-2-en-4-one
    • 6,8-Dioxabicyclo3.2.1oct-2-en-4-one
    • Inchi: 1S/C6H6O3/c7-5-2-1-4-3-8-6(5)9-4/h1-2,4,6H,3H2
    • InChI Key: HITOXZPZGPXYHY-UHFFFAOYSA-N
    • SMILES: O1C2C(C=CC1CO2)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0

6,8-Dioxabicyclo3.2.1oct-2-en-4-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D495735-10mg
6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one
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$ 50.00 2022-06-05
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Additional information on 6,8-Dioxabicyclo3.2.1oct-2-en-4-one

Exploring the Unique Properties and Applications of 6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one (CAS No. 281676-64-0)

In the realm of organic chemistry, 6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one (CAS No. 281676-64-0) stands out as a fascinating bicyclic compound with a unique structural framework. This molecule, characterized by its dioxabicyclic core and enone functionality, has garnered significant attention from researchers and industry professionals alike. Its molecular architecture combines a bridged bicyclic system with oxygen heteroatoms, making it a valuable scaffold in synthetic chemistry and material science applications.

The growing interest in oxygen-containing heterocycles like 6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one stems from their versatility in pharmaceutical development and green chemistry initiatives. As sustainability becomes a key focus across industries, researchers are particularly drawn to compounds that can serve as bio-based intermediates or catalysts for environmentally friendly processes. The compound's reactivity profile, influenced by its strained ring system and conjugated carbonyl group, offers numerous possibilities for selective transformations.

Recent advances in computational chemistry have enabled deeper insights into the electronic properties of 281676-64-0. Density functional theory (DFT) calculations reveal interesting characteristics about its molecular orbitals and potential reaction pathways. These computational studies complement experimental work, helping researchers predict the compound's behavior in various chemical environments and design more efficient synthetic routes.

From a practical standpoint, 6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one has shown promise in several cutting-edge applications. In polymer chemistry, its bifunctional nature makes it a potential candidate for creating novel biodegradable materials. The compound's ability to participate in both ring-opening polymerizations and cross-coupling reactions positions it as a versatile building block for advanced materials with tailored properties.

The pharmaceutical industry has taken notice of this compound's potential as a pharmacophore in drug discovery. Its rigid bicyclic structure provides an excellent platform for developing selective enzyme inhibitors, particularly for targets requiring precise three-dimensional recognition. Researchers are investigating derivatives of CAS 281676-64-0 for various biological activities, though these studies remain in early stages.

Analytical characterization of 6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one presents some interesting challenges and opportunities. Advanced techniques like NMR spectroscopy and mass spectrometry are essential for confirming its structure and purity. The compound's unique spectroscopic signatures serve as valuable reference data for researchers working with similar oxygenated bicyclic systems.

In the context of sustainable synthesis, methodologies for producing 281676-64-0 continue to evolve. Recent publications highlight innovative approaches using catalytic oxidation and atom-economical cyclization strategies. These developments align with the chemical industry's shift toward greener processes that minimize waste and energy consumption.

The stability and storage conditions of 6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one are important considerations for industrial applications. While the compound demonstrates reasonable stability under controlled conditions, its enone moiety makes it susceptible to certain degradation pathways. Proper handling and storage protocols are essential to maintain its integrity for research and commercial use.

Looking to the future, CAS No. 281676-64-0 represents an exciting area of exploration in molecular design. Its combination of structural features offers numerous possibilities for creating derivatives with customized properties. As computational tools and synthetic methods continue to advance, we can expect to see expanded applications of this intriguing compound across multiple scientific disciplines.

For researchers interested in heterocyclic chemistry or functional materials, 6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one offers a rich platform for innovation. Its study contributes to our fundamental understanding of structure-activity relationships while providing practical solutions to challenges in materials science and pharmaceutical development. As with any specialized chemical compound, working with 281676-64-0 requires proper expertise and adherence to established safety protocols.

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